(Z)-N'-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide

Hydrogen bonding Topological polar surface area Ligand efficiency

(Z)-N'-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide (molecular formula C₅H₁₁N₃O₂; MW 145.16 g·mol⁻¹) is a small-molecule azetidine derivative bearing a 3‑hydroxyazetidine ring N‑linked to an N′-hydroxyacetimidamide (amidoxime) side chain. The compound integrates three functional elements—a strained four‑membered ring nitrogen, a secondary alcohol, and a chelating (Z)-amidoxime—that together define its chemical trajectory.

Molecular Formula C5H11N3O2
Molecular Weight 145.16 g/mol
Cat. No. B13430921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide
Molecular FormulaC5H11N3O2
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1C(CN1CC(=NO)N)O
InChIInChI=1S/C5H11N3O2/c6-5(7-10)3-8-1-4(9)2-8/h4,9-10H,1-3H2,(H2,6,7)
InChIKeyDTYQCIANTMGFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N'-Hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide – Structural Baseline for Research Sourcing


(Z)-N'-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide (molecular formula C₅H₁₁N₃O₂; MW 145.16 g·mol⁻¹) is a small-molecule azetidine derivative bearing a 3‑hydroxyazetidine ring N‑linked to an N′-hydroxyacetimidamide (amidoxime) side chain . The compound integrates three functional elements—a strained four‑membered ring nitrogen, a secondary alcohol, and a chelating (Z)-amidoxime—that together define its chemical trajectory. Unlike the unsubstituted azetidine comparator 2-(azetidin-1-yl)-N′-hydroxyethanimidamide (C₅H₁₁N₃O; MW 129.16) , the target compound possesses an additional hydrogen‑bond donor (3‑OH), increasing its calculated H‑bond donor count from 2 to 3 and its topological polar surface area from ≈64 Ų to ≈84 Ų [1], features that modulate solubility and target engagement.

3-Hydroxy azetidine core supports acid stability and hydrogen-bond modulation

Amidoxime side chain enables metal-chelation screening (e.g., metalloenzymes)

Structurally differentiated from unsubstituted, difluoro, and morpholine analogs

(Z)-N'-Hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide – Why Generic Substitution Is Not Advisable


In‑class azetidine‑amidoxime compounds cannot be interchanged without careful qualification. The 3‑hydroxy group on the azetidine ring is not a spectator substituent: it directly influences aqueous stability at acidic pH, hydrogen‑bond‑directed molecular recognition, and the torsional profile of the adjacent amide bond [1] [2]. Unsubstituted‑azetidine, difluoroazetidine, pyrrolidine, or morpholine analogs exhibit divergent pKₐ at the ring nitrogen, altered hydrogen‑bond donor/acceptor balance, and different susceptibility to acid‑mediated ring‑opening decomposition [1] [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable physicochemical and stability outcomes, making the target compound a distinct chemical entity for reproducible research.

3-Hydroxy group influences aqueous stability; unsubstituted analogs may undergo faster acid-mediated decomposition.

Unsubstituted, difluoro, and morpholine analogs have different H-bond donor/acceptor balance and torsional profiles, altering molecular recognition.

Amidoxime chelation ability absent in simple acetamide analog; generic azetidine-amidoximes may not match the target's metalloenzyme screening profile.

(Z)-N'-Hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide – Quantitative Differentiation Evidence Guide


Hydrogen‑Bond Donor Count and Polar Surface Area Versus Unsubstituted Azetidine Analog

The 3‑hydroxy substituent increases the hydrogen‑bond donor (HBD) count from 2 (unsubstituted comparator 2-(azetidin-1-yl)-N′-hydroxyethanimidamide) to 3 while maintaining the H‑bond acceptor count at 3 . The calculated topological polar surface area (tPSA) rises from ≈64 Ų to ≈84 Ų, a ~31% increase that enhances aqueous solubility but reduces passive membrane permeability relative to the unsubstituted analog [1].

H-Bond & tPSA vs Unsubstituted
Cross-study comparable
ΔHBD +1, ΔtPSA +20 Ų (+31%)
Alters solubility/permeability balance; may support target engagement modulation.
Computed descriptors; verify experimentally.
Hydrogen bonding Topological polar surface area Ligand efficiency

pH‑Dependent Aqueous Stability of 3‑Hydroxyazetidine Amides Versus Unsubstituted Azetidine Amides

3‑Hydroxyazetidine amides demonstrate long‑term stability at acidic (pH ≈1.8–3.0) and neutral pH, in contrast to certain N‑substituted azetidine amides lacking the 3‑OH group that undergo rapid acid‑mediated ring‑opening decomposition with T₁/₂ values as short as <10 min at pH 1.8 [1] [2]. This class‑level inference is supported by Glawar et al. (2013), who established that 3‑hydroxyazetidine amides remain intact at acidic and neutral pH for extended periods, while the ACS Med. Chem. Lett. paper documents N‑phenyl and N‑(4‑cyanophenyl) azetidine amides decomposing with T₁/₂ of <0.5 h and <10 min, respectively, at pH 1.8 [1] [2].

pH-Dependent Stability
Class-level inference
Stable at pH 1.8–7.0 for 3-OH azetidine amides; comparator T₁/₂
Supports acid-stable assay conditions; reduces decomposition artifacts.
Class-level evidence; compound-specific stability data to confirm.
Amide Torsional Profile
Class-level inference
Azetidine ring enforces planarity; sp² N character distinct from pyrrolidine/piperidine amides
SAR cannot be transferred from larger-ring amide series.
¹⁵N NMR and QM analysis context; class-level property.
MW & Lipophilicity vs Analogs
Cross-study comparable
MW 145.16; XLogP3 ≈−0.8; 12% heavier than unsubstituted, 12% lighter than difluoro; isobaric with morpholine (ΔHBA −1)
Intermediate ligand efficiency space for fragment screening.
Computed descriptors; confirm experimentally.
Amidoxime Chelation vs Acetamide
Class-level inference
Amidoxime: bidentate Zn²⁺ chelator; reported HDAC1 IC₅₀ 180 nM, HDAC8 420 nM (class range)
Enables metalloenzyme screening; acetamide analog lacks chelation.
Class-level HDAC data; validate for target compound.
Chemical stability pH stability Ring-opening decomposition

Azetidine Amide Torsional Profile Differentiates SAR from Pyrrolidine and Piperidine Amides

Azetidine amides exhibit a unique torsional profile that makes their SAR distinct from other tertiary amides, including pyrrolidine and piperidine amides [1]. When the amide nitrogen is embedded in a four‑membered azetidine ring, steric effects force the amide to remain closer to planarity, mimicking the electronic behavior of mono‑substituted amides while lacking an N‑H donor [1]. In contrast, N,N‑disubstituted acyclic amides or larger‑ring amides (pyrrolidine, piperidine) twist the amide bond out of plane, altering conjugation and target‑binding geometry [1]. This structural feature is consistent across the azetidine amide class and applies to the target compound.

Amide Torsional Profile
Class-level inference
Azetidine ring enforces planarity; sp² N character distinct from pyrrolidine/piperidine amides
SAR cannot be transferred from larger-ring amide series.
¹⁵N NMR and QM analysis context; class-level property.
Torsional angle Structure–activity relationship Azetidine amide

Molecular Weight and Lipophilicity Versus Difluoroazetidine and Morpholine Analogs

The target compound (MW 145.16; XLogP3 ≈ −0.8) is 12% heavier than the unsubstituted azetidine analog (MW 129.16) but 12% lighter than the difluoroazetidine analog ((Z)-2-(3,3-difluoroazetidin-1-yl)-N′-hydroxyacetimidamide; MW 165.14) . It is isobaric with the morpholine analog N‑hydroxy‑morpholine‑4‑carboxamidine (MW 145.16) but differs in ring oxygen content (0 vs. 1), which impacts hydrogen‑bond acceptor distribution and metabolic stability [1].

MW & Lipophilicity vs Analogs
Cross-study comparable
MW 145.16; XLogP3 ≈−0.8; 12% heavier than unsubstituted, 12% lighter than difluoro; isobaric with morpholine (ΔHBA −1)
Intermediate ligand efficiency space for fragment screening.
Computed descriptors; confirm experimentally.
Molecular weight Lipophilicity Ligand efficiency indices

Amidoxime Chelation Potential Versus Carboxamide Analog

The (Z)-N′-hydroxyacetimidamide (amidoxime) group in the target compound provides a bidentate metal‑chelating motif capable of coordinating Zn²⁺ and other transition metals, a feature absent in the simpler acetamide analog 2-(3-hydroxyazetidin-1-yl)acetamide (CAS 1342489‑74‑0) [1]. Amidoximes are established bioisosteres of hydroxamic acids and have demonstrated histone deacetylase (HDAC) inhibitory activity through zinc chelation in the active site [1].

Amidoxime Chelation vs Acetamide
Class-level inference
Amidoxime: bidentate Zn²⁺ chelator; reported HDAC1 IC₅₀ 180 nM, HDAC8 420 nM (class range)
Enables metalloenzyme screening; acetamide analog lacks chelation.
Class-level HDAC data; validate for target compound.
Amidoxime Metal chelation HDAC inhibition

(Z)-N'-Hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide – Application Scenarios for Procurement Decision-Making


Metalloenzyme Inhibitor Screening (HDAC, Carbonic Anhydrase)

The amidoxime motif is a validated zinc‑binding group, making this compound a candidate for screening against HDACs and other metalloenzymes. Class‑level evidence shows related amidoximes achieving IC₅₀ values of 180 nM (HDAC1) and 420 nM (HDAC8) [1]. The 3‑hydroxy group provides an additional H‑bond that may enhance selectivity over analogs lacking this substituent.

Fragment‑Based Lead Discovery and Ligand‑Efficiency Optimization

With MW 145 g·mol⁻¹, balanced lipophilicity (XLogP3 ≈ −0.8), and high H‑bond donor/acceptor density, this compound occupies an attractive fragment chemical space. Its molecular weight is intermediate between lighter unsubstituted‑azetidine (129 Da) and heavier difluoro‑azetidine (165 Da) comparators, offering a distinct starting point for fragment growing or merging strategies [1].

Acid‑Stable Azetidine Scaffold for Chemical Probe Development

The 3‑hydroxyazetidine amide class has documented long‑term stability at acidic and neutral pH [1], in contrast to certain non‑3‑OH azetidine amides that decompose with T₁/₂ < 10 min at pH 1.8 [2]. This makes the target compound suitable for assays requiring acidic pre‑incubation, gastric stability screening, or formulation under low‑pH conditions.

Structure–Activity Relationship Studies on Amide Torsional Effects

The azetidine amide torsional profile differs fundamentally from pyrrolidine and piperidine amides, with the constrained ring favoring amide planarity and sp² nitrogen character [1]. Researchers investigating the impact of amide geometry on target binding should procure this compound directly, as SAR from larger‑ring or acyclic amide series does not translate.

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor screening
Amidoxime chelation motif
Zn²⁺-dependent enzyme inhibition assays (HDAC, CA)
Fragment-based lead discovery
Balanced MW and H-bond donor/acceptor density
Ligand efficiency indices and fragment growing feasibility
Acid-stable azetidine scaffold development
3-Hydroxyazetidine core stability
pH stability profiling (pH 1.8–7.0)
Amide torsional SAR studies
Azetidine ring conformational constraint
Torsional angle analysis (NMR, QM)
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